![molecular formula C28H41N3O B10964577 2-[4-(4-tert-butylbenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B10964577.png)
2-[4-(4-tert-butylbenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-tert-butylbenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide is a complex organic compound that features a piperazine ring substituted with a tert-butylbenzyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-tert-butylbenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with tert-Butylbenzyl Group: The piperazine ring is then substituted with a tert-butylbenzyl group using a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the piperazine nitrogen, followed by the addition of tert-butylbenzyl chloride.
Acetamide Formation: The final step involves the formation of the acetamide moiety. This can be achieved by reacting the substituted piperazine with an acyl chloride or anhydride in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-tert-butylbenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH or other strong bases for deprotonation, followed by alkyl halides for substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazines.
Scientific Research Applications
2-[4-(4-tert-butylbenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-tert-butylbenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-tert-Butylbenzyl)piperazine: Similar in structure but lacks the acetamide moiety.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: Contains a piperazine ring with different substituents.
4-(4-(tert-butoxycarbonyl)piperazin-1-yl)butanoic acid: Features a piperazine ring with a butanoic acid group.
Uniqueness
2-[4-(4-tert-butylbenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C28H41N3O |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
2-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C28H41N3O/c1-6-7-23-8-12-25(13-9-23)22(2)29-27(32)21-31-18-16-30(17-19-31)20-24-10-14-26(15-11-24)28(3,4)5/h8-15,22H,6-7,16-21H2,1-5H3,(H,29,32) |
InChI Key |
XCKCKKXKQWRSQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B10964502.png)

![(3,5-Dichlorophenyl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10964508.png)
![3-chloro-N-[3-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B10964517.png)
![2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B10964523.png)
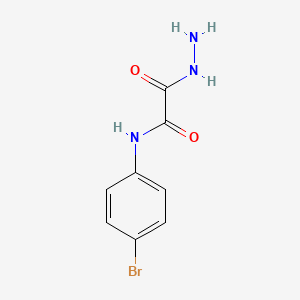
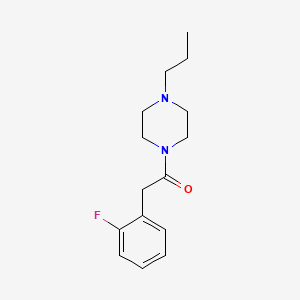
![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10964532.png)
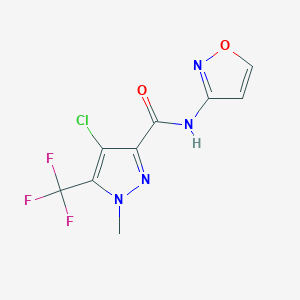
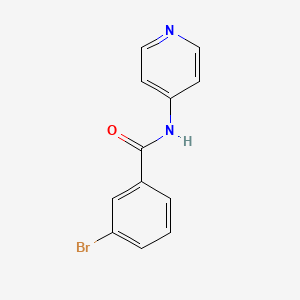
![[4-(Pyrimidin-2-yl)piperazin-1-yl][5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10964545.png)
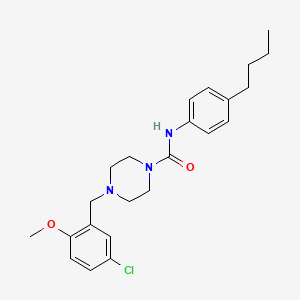

![1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide](/img/structure/B10964575.png)
